methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen. The imidazo[2,1-b]thiazole moiety in this compound is particularly notable for its biological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the thiazole ring can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through these mechanisms.
Biochemical Pathways
Thiazole and imidazole derivatives have been found to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Result of Action
Thiazole and imidazole derivatives have been associated with a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action might be influenced by the polarity of the environment .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[2,1-b]thiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
Related imidazo[2,1-b]thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions . This reaction forms the imidazo[2,1-b]thiazole core, which is then further functionalized to introduce the thiophene and sulfamoyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation over palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines .
Scientific Research Applications
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in modulating enzyme activity.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Imidazo[2,1-b]thiazole carboxamide derivatives: Investigated for their antimycobacterial activity.
Uniqueness
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Biological Activity
Methyl 3-(N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from various research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a thiophene ring, an imidazo[2,1-b]thiazole moiety, and a sulfamoyl group, contributing to its unique chemical reactivity and biological activity. The IUPAC name is methyl 3-{[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl}-2-thiophenecarboxylate .
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium hydride in a solvent like 1,4-dioxane under reflux conditions. Optimizations for industrial production may involve continuous flow reactors or microwave-assisted synthesis to enhance yield and efficiency.
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for their anticancer effects as it disrupts cellular proliferation pathways .
A study evaluating various derivatives found that certain imidazo[2,1-b]thiazole compounds inhibited the phosphorylation of the oncoprotein kinase Akt in cancer cells. The most potent compounds demonstrated strong cytotoxicity against HT-29 colon cancer cells with IC50 values indicating effective inhibition at low concentrations .
Carbonic Anhydrase Inhibition
This compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms. Specifically, it showed selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM while exhibiting no activity against hCA I, IX, and XII (Ki > 100 µM) . This selectivity is beneficial for developing targeted therapies with reduced side effects.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Sharma et al., various imidazo[2,1-b]thiazole derivatives were synthesized and tested for their anticancer properties against several cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through multiple mechanisms including cell cycle arrest and modulation of key signaling pathways such as Akt phosphorylation .
Case Study 2: Carbonic Anhydrase Inhibition Profile
Another investigation focused on the carbonic anhydrase inhibition profile of related compounds highlighted that this compound selectively inhibited hCA II over other isoforms. This selectivity suggests potential applications in treating conditions where hCA II plays a significant role, such as glaucoma and certain cancers .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
methyl 3-[(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWXQVFMUSUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.